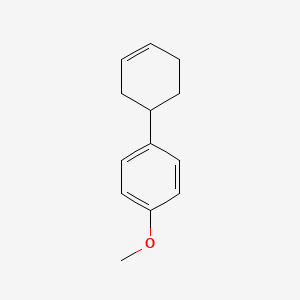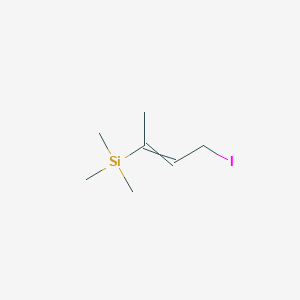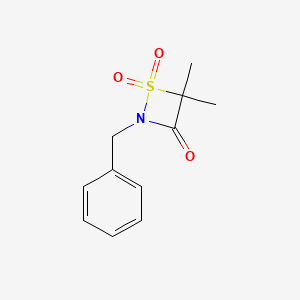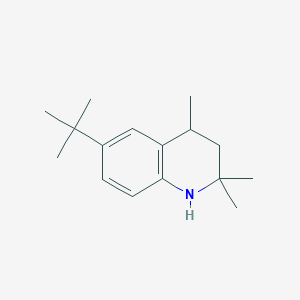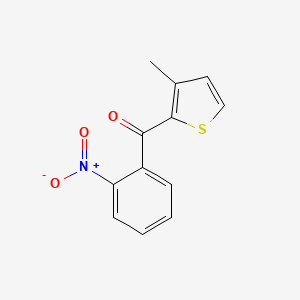
(3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone typically involves the reaction of 3-methylthiophene with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve the use of catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions are commonly employed in the synthesis of various thiophene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride and iron powder are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the development of materials with specific electronic properties
Wirkmechanismus
The mechanism of action of (3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Methylthiophen-2-yl)-(thiomorpholino)methanone
- (3-Methylthiophen-2-yl)-(morpholino)methanone
Uniqueness
(3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone is unique due to the presence of both a thiophene ring and a nitro group, which confer distinct chemical reactivity and potential biological activity .
Eigenschaften
CAS-Nummer |
54696-82-1 |
|---|---|
Molekularformel |
C12H9NO3S |
Molekulargewicht |
247.27 g/mol |
IUPAC-Name |
(3-methylthiophen-2-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C12H9NO3S/c1-8-6-7-17-12(8)11(14)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3 |
InChI-Schlüssel |
NYDMHDLMTWFNRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)

![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
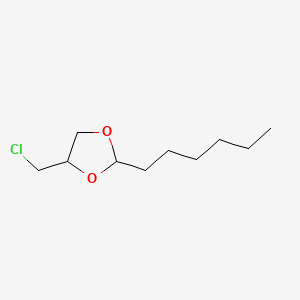
![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)
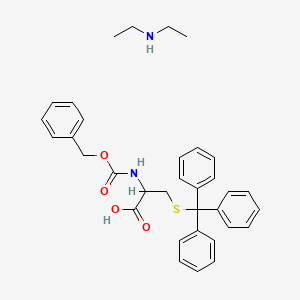

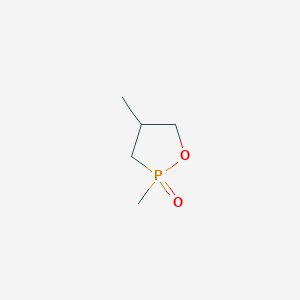
![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
